molecular formula C6H10O5 B019899 (S)-Dimethyl 2-hydroxysuccinate CAS No. 617-55-0

(S)-Dimethyl 2-hydroxysuccinate

Cat. No. B019899
CAS RN: 617-55-0
M. Wt: 162.14 g/mol
InChI Key: YSEKNCXYRGKTBJ-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of (S)-Dimethyl 2-hydroxysuccinate involves several chemical reactions. For example, (−)-Dimethyl 2-cyano-2-methylsuccinate was synthesized from menthyl cyanoacetate, elucidating the (S)-configuration through chemical correlation (Lee, 1973). Another synthesis method involves the hydroformylation of dimethyl itaconate using a PtCl(SnCl3)[(R,R)-DIOP] catalyst, demonstrating regioselective synthesis with significant enantiomeric excess (Kollár, Consiglio, & Pino, 1987).

Scientific Research Applications

  • Insulinotropic Potential for Diabetes Treatment : A study comparing various esters of succinic acid, including derivatives of (S)-Dimethyl 2-hydroxysuccinate, found these compounds to have potent insulinotropic effects. This could be beneficial for treating non-insulin-dependent diabetes mellitus, as they show a hyperbolic insulin secretory response pattern (Ladrière et al., 1998).

  • Production of Toxic Compounds : In another study, a stereoselective reaction involving Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate produced a highly toxic, cancer-causing compound. This highlights the chemical's potential risks in certain reactions (Saitô et al., 2003).

  • Pharmaceutical and Fine Chemical Applications : The study of ene-reductases demonstrated efficient production of optically pure dimethyl 2-methylsuccinate, a derivative of (S)-Dimethyl 2-hydroxysuccinate. This process has significant implications for pharmaceutical and fine chemical industries (Jiacheng Li et al., 2022).

  • Inhibiting Deacylation in tRNA Modification : Dimethyl sulfoxide, related to (S)-Dimethyl 2-hydroxysuccinate, effectively inhibits deacylation of phenylalanyl-tRNA, improving the yield and efficiency of N-hydroxysuccinimide ester modification of tRNA (Reuben et al., 1979).

  • Prostaglandin Synthesis : Dimethyl-tert-butylsilyl, another related compound, serves as a stable hydroxyl-protecting agent with potential applications in various fields, including the synthesis of prostaglandins (Corey et al., 1972).

  • Treatment of Experimental Uveitis : Dimethyl thiourea reduces intraocular inflammation and eliminates retinal and choroidal necrotizing vasculitis in experimental lens-induced uveitis, demonstrating its potential in treating inflammatory eye conditions (Rao et al., 1988).

  • Clinical Applications in Paget's Disease : Dimethyl-APD, a bisphosphonate derivative, showed high effectiveness as an oral treatment for Paget's disease. Its antiresorptive potency was found to be approximately five times greater than that of APD (Papapoulos et al., 1989).

  • DMSO in Neurodegenerative Condition Treatment : Dimethyl Sulfoxide (DMSO) suppresses NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, suggesting its potential in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

properties

IUPAC Name

dimethyl (2S)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEKNCXYRGKTBJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892497
Record name (S)-(-)-Dimethyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Dimethyl 2-hydroxysuccinate

CAS RN

617-55-0
Record name (S)-(-)-Dimethyl malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, hydroxy-, dimethyl ester, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Dimethyl malate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl (2S)-2-hydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dimethyl (2S)-2-hydroxybutanedioate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
BY Hao, JQ Liu, WH Zhang… - Bulletin of the Korean …, 2013 - researchgate.net
CP-690,550 (structure was shown in Figure 1), is developed by Pfizer and its discovery has been recently reported. 1 It is a potent first-in-class Janas tyrosine kinase (JAK) inhibitor for …
Number of citations: 2 www.researchgate.net
T Maki, K Ishihara, H Yamamoto - Tetrahedron, 2007 - Elsevier
In 1996, we reported that benzeneboronic acids bearing electron-withdrawing groups at the meta- or para-position are highly effective catalysts for the amide condensation reaction in …
Number of citations: 195 www.sciencedirect.com
HO Kim - 1990 - search.proquest.com
The preparation of 2-((p-nitrobenzene) sulfonyl) oxy esters was carried out in good yields by the reaction of 1-(trimethylsilyl) oxy-1-alkoxy-alkenes with bis (p-nitrobenzenesulfonyl) …
Number of citations: 0 search.proquest.com
S Wiesler, MA Bau, T Niepel, SL Younas… - European Journal of …, 2019 - Wiley Online Library
An efficient double addition of substituted alkenylmagnesium bromides to bis‐Weinreb amides has been developed, giving α,ω‐bis‐enones that are building blocks for certain drugs …
M Zimuwandeyi - 2020 - wiredspace.wits.ac.za
Pavettamine, a plant toxin isolated from Pavetta harborii, was previously identified as a polyamine with C-2 symmetry and a 1, 3-syn-diol moiety on a C-10 carbon backbone (one of very …
Number of citations: 2 wiredspace.wits.ac.za
RV Hoffman, HO Kim - Tetrahedron, 1992 - Elsevier
(R)-2-Azidoesters and their derived (R)-2-azido acids are readily prepared from common amino acids by an inversion methodology that employs (S)-2-nosyloxyesters as key …
Number of citations: 49 www.sciencedirect.com
J Zhang, H Wang, Y Ma, Y Wang, Z Zhou, C Tang - Tetrahedron Letters, 2013 - Elsevier
A CaF 2 catalyzed chlorodehydroxylation of chiral secondary alcohols with thionyl chloride has been developed. The chlorination reaction is effective for a wide range of alcohols, …
Number of citations: 9 www.sciencedirect.com

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